Thiazole, 2-bromo-4-(3-methylphenyl)-
Description
Significance of Heterocyclic Chemistry in Advanced Molecular Science
Heterocyclic chemistry, the branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure, is a cornerstone of advanced molecular science. These compounds are ubiquitous in nature, forming the basis of essential biomolecules such as nucleic acids, vitamins, and alkaloids. In the realm of synthetic chemistry, heterocycles are indispensable building blocks for the development of pharmaceuticals, agrochemicals, and advanced materials. Their diverse structures and inherent functionalities allow for the fine-tuning of molecular properties, making them critical tools in the design of novel compounds with specific biological or physical characteristics.
The Thiazole (B1198619) Nucleus as a Versatile Synthon and Core Scaffold in Molecular Design
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its unique electronic properties, arising from the interplay of the heteroatoms, contribute to its ability to engage in various non-covalent interactions, which is crucial for molecular recognition and binding to biological targets. The thiazole nucleus serves as a versatile synthon, a building block that can be readily modified at multiple positions to generate libraries of compounds with diverse functionalities. This adaptability has led to the incorporation of the thiazole moiety into numerous approved drugs and investigational new drug candidates.
Overview of Academic Research Trajectories for 2-Bromo-4-arylthiazole Derivatives
The 2-bromo-4-arylthiazole framework has garnered significant attention from the academic and industrial research communities. The bromine atom at the 2-position serves as a versatile handle for a wide range of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of various substituents, enabling the systematic exploration of structure-activity relationships (SAR). Research has demonstrated that derivatives of 2-bromo-4-arylthiazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, these compounds are being investigated for their potential applications in the development of organic light-emitting diodes (OLEDs) and other functional materials due to their intriguing photophysical properties.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-(3-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-7-3-2-4-8(5-7)9-6-13-10(11)12-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGALIVVWSRMMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization of 2 Bromo 4 3 Methylphenyl Thiazole
Retrosynthetic Analysis and Key Starting Materials
A logical retrosynthetic disconnection of the target molecule points to 2-bromo-1-(3-methylphenyl)ethan-1-one and a suitable thioamide as the key precursors. The synthesis of the α-bromoketone can be accomplished by the bromination of 3'-methylacetophenone (B52093).
Synthetic Route: Hantzsch Thiazole Synthesis
The Hantzsch synthesis provides a direct and efficient route to the thiazole core. The reaction typically proceeds by first reacting 3'-methylacetophenone with a brominating agent, such as bromine in a suitable solvent, to yield 2-bromo-1-(3-methylphenyl)ethan-1-one. This intermediate is then condensed with a thioamide, such as thiourea (B124793), in a solvent like ethanol. The reaction mixture is typically heated to facilitate the cyclization and subsequent dehydration to form the aromatic thiazole ring. The resulting 2-amino-4-(3-methylphenyl)thiazole can then be converted to the target 2-bromo derivative through a Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with a bromide source.
Physicochemical and Spectroscopic Properties
The precise physical and spectroscopic properties of 2-bromo-4-(3-methylphenyl)thiazole are not explicitly detailed in the available literature. However, data for closely related compounds can provide valuable insights.
Table 1: Physicochemical Properties of Related Thiazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 2-Bromo-4-methylthiazole (B1268296) | C4H4BrNS | 178.05 | Liquid sigmaaldrich.com |
| 2-Bromo-4-phenylthiazole (B1277947) | C9H6BrNS | 240.12 | Solid researchgate.net |
| 2-Bromo-4-(3-methylphenyl)thiazole | C10H8BrNS | 254.15 | Not specified |
Table 2: Spectroscopic Data of Related Thiazole Derivatives
| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spectrum (m/z) |
| 2-Bromo-4-methylthiazole | δ 7.15 (s, 1H), 2.44 (s, 3H) (CDCl3) | Not specified | 177, 179 [M]+ |
| 2-Bromo-4-phenylthiazole | δ 8.16 (s, 1H), 7.92 (d, 2H), 7.46 (t, 2H), 7.40-7.37 (m, 1H) (DMSO-d6) researchgate.net | Not specified | 239, 241 [M]+ |
| 2-Bromo-4-(3-methylphenyl)thiazole | Not specified | Not specified | Not specified |
Note: The data for 2-bromo-4-methylthiazole and 2-bromo-4-phenylthiazole are provided for comparative purposes.
Advanced Reaction Chemistry and Functionalization Strategies of 2 Bromo 4 3 Methylphenyl Thiazole
Reactivity Profile of the 2-Bromine Atom as a Leaving Group
The bromine atom at the C-2 position of the thiazole (B1198619) ring is the focal point of its reactivity. The electron-withdrawing nature of the thiazole ring system enhances the electrophilicity of the C-2 carbon, making it susceptible to attack by both nucleophiles and organometallic reagents. This inherent electronic property allows the bromine to function as an effective leaving group, paving the way for diverse functionalization strategies.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those on electron-poor aromatic systems. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile first attacks the carbon bearing the leaving group to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by electron-withdrawing features within the aromatic ring. masterorganicchemistry.com The subsequent elimination of the halide leaving group restores the aromaticity of the ring. libretexts.org
For 2-bromo-4-(3-methylphenyl)thiazole, the thiazole ring itself acts as an activating group due to the electron-withdrawing effect of the nitrogen and sulfur heteroatoms. This activation makes the C-2 position susceptible to nucleophilic attack.
Interestingly, the typical halide leaving group ability (I > Br > Cl > F) is often inverted in SNAr reactions to F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by a more polarized carbon-halogen bond. youtube.com The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more readily attacked by a nucleophile. youtube.com
While specific studies on 2-bromo-4-(3-methylphenyl)thiazole are not extensively documented, its reactivity is expected to align with that of other activated 2-halothiazoles. Common nucleophiles used in these reactions include alkoxides, thiolates, and amines, which would yield 2-alkoxy, 2-thioether, and 2-amino-4-(3-methylphenyl)thiazole derivatives, respectively.
Comprehensive Analysis of Metal-Catalyzed Cross-Coupling Reactions at C-2
Metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com For 2-bromo-4-(3-methylphenyl)thiazole, the C-2 position is highly amenable to these transformations. The general catalytic cycle for these reactions, particularly those catalyzed by palladium, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. youtube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the thiazole, forming a Pd(II) intermediate. nrochemistry.com
Transmetalation: A nucleophilic organometallic partner (e.g., organoboron, organozinc, organotin) transfers its organic group to the palladium center, displacing the halide. nrochemistry.com
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle. nrochemistry.com
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org It is widely used due to the stability, low toxicity, and commercial availability of the boron reagents. libretexts.orgnih.gov The reaction requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron species for the transmetalation step. youtube.com
For 2-bromo-4-(3-methylphenyl)thiazole, this reaction provides a direct route to introduce a variety of aryl, heteroaryl, and alkyl substituents at the C-2 position. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields for diverse substrates. beilstein-journals.org
| Boronic Acid/Ester Partner | Catalyst / Ligand | Base | Solvent | Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-4-(3-methylphenyl)thiazole |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 2-(4-Methoxyphenyl)-4-(3-methylphenyl)thiazole |
| Pyridine-3-boronic acid | XPhos Pd G2 | K₃PO₄ | THF | 2-(Pyridin-3-yl)-4-(3-methylphenyl)thiazole |
| Methylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2-Methyl-4-(3-methylphenyl)thiazole |
This table represents typical conditions for Suzuki-Miyaura coupling reactions based on established literature for similar aryl bromide substrates.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org The classic protocol uses a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine (B128534) or piperidine. organic-chemistry.orglibretexts.org The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. wikipedia.org Copper-free methodologies have also been developed to avoid issues associated with the copper co-catalyst. nih.gov This reaction is highly valuable for synthesizing conjugated arylalkynes and enynes. libretexts.org
| Terminal Alkyne Partner | Catalyst System | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 2-(Phenylethynyl)-4-(3-methylphenyl)thiazole |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 2-((Trimethylsilyl)ethynyl)-4-(3-methylphenyl)thiazole |
| 1-Hexyne | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Acetonitrile | 2-(Hex-1-yn-1-yl)-4-(3-methylphenyl)thiazole |
| Propargyl alcohol | PdCl₂(dppf) / CuI | DIPA | Toluene | 3-(4-(3-Methylphenyl)thiazol-2-yl)prop-2-yn-1-ol |
This table represents typical conditions for Sonogashira coupling reactions based on established literature for similar aryl bromide substrates. nrochemistry.comwikipedia.org
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. organic-chemistry.org A key advantage of this reaction is the high functional group tolerance and the ability to use sp³-hybridized alkylzinc reagents effectively. chem-station.comnih.gov Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal or by transmetalation from an organolithium or Grignard reagent. nih.gov The Negishi coupling is a powerful method for creating C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. nih.gov
| Organozinc Reagent | Catalyst / Ligand | Solvent | Product |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenyl-4-(3-methylphenyl)thiazole |
| Ethylzinc bromide | PdCl₂(dppf) | THF | 2-Ethyl-4-(3-methylphenyl)thiazole |
| Benzylzinc chloride | Pd₂(dba)₃ / SPhos | Dioxane | 2-Benzyl-4-(3-methylphenyl)thiazole |
| (Thiophen-2-yl)zinc bromide | Pd(P(t-Bu)₃)₂ | NMP | 2-(Thiophen-2-yl)-4-(3-methylphenyl)thiazole |
This table represents typical conditions for Negishi coupling reactions based on established literature for similar aryl bromide substrates. organic-chemistry.orgnih.gov
The Stille coupling reaction creates a C-C bond by reacting an organohalide with an organostannane (organotin) reagent in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture and tolerate a wide variety of functional groups, although their toxicity is a significant drawback. nrochemistry.com The reaction is versatile, allowing for the coupling of aryl, vinyl, and alkynyl groups. libretexts.org The transferability of groups from the tin atom generally follows the order: alkynyl > vinyl > aryl > allyl ≈ benzyl (B1604629) > alkyl.
| Organotin Reagent | Catalyst / Ligand | Additive | Solvent | Product |
| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 2-Phenyl-4-(3-methylphenyl)thiazole |
| Tributyl(vinyl)stannane | PdCl₂(dppf) | LiCl | THF | 2-Vinyl-4-(3-methylphenyl)thiazole |
| (Furan-2-yl)tributylstannane | Pd₂(dba)₃ | AsPh₃ | Dioxane | 2-(Furan-2-yl)-4-(3-methylphenyl)thiazole |
| Tributyl(ethynyl)stannane | Pd(OAc)₂ | P(furyl)₃ | DMF | 2-Ethynyl-4-(3-methylphenyl)thiazole |
This table represents typical conditions for Stille coupling reactions based on established literature for similar aryl bromide substrates. nrochemistry.comorganic-chemistry.orglibretexts.org
Buchwald-Hartwig Amination and Amidation Reactions
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling of aryl halides with amines. wikipedia.org This reaction is particularly relevant for the functionalization of 2-bromo-4-(3-methylphenyl)thiazole, where the bromine atom at the C2 position of the thiazole ring serves as a versatile handle for introducing a wide array of amino and amido groups. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base, with the choice of each component significantly influencing the reaction's efficiency and scope. acsgcipr.org
The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org The selection of an appropriate ligand is crucial for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine ligands, such as XPhos and BrettPhos, have demonstrated high efficacy in promoting the coupling of various amines with aryl halides. libretexts.orgorganic-chemistry.org
For the specific case of 2-bromo-4-(3-methylphenyl)thiazole, the reaction conditions would be optimized based on the nature of the amine coupling partner. For instance, the coupling with volatile amines might necessitate the use of sealed tubes to prevent their evaporation. researchgate.net The choice of base is also critical, with strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) often employed to facilitate the deprotonation of the amine. libretexts.orgresearchgate.net
The following table provides representative examples of Buchwald-Hartwig amination and amidation reactions that could be applied to 2-bromo-4-(3-methylphenyl)thiazole, based on analogous transformations with similar 2-bromothiazole (B21250) and 2-bromopyridine (B144113) substrates.
Table 1: Representative Buchwald-Hartwig Reactions for the Functionalization of 2-Bromo-4-(3-methylphenyl)thiazole | Amine/Amide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Amination | | Aniline | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High | | Alkylamine | [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | 1,4-Dioxane | 80-100 | Good to High | | Heteroarylamine | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Toluene | 110 | Good | | Amidation | | Benzamide | Pd(OAc)₂ | DPEPhos | Cs₂CO₃ | Toluene | 110 | Moderate to Good | | Sulfonamide | Pd₂(dba)₃ | Xantphos | K₂CO₃ | 1,4-Dioxane | 100 | Good |
Directed Ortho-Metallation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the context of 2-bromo-4-(3-methylphenyl)thiazole, while the thiazole ring itself can be metallated, the 3-methylphenyl substituent offers an additional site for selective functionalization. The methyl group, however, is a weak DMG. More effective directing groups, if present on the phenyl ring, could facilitate this transformation. For the purpose of this discussion, we will consider the potential for DoM on a derivative where a stronger DMG is present on the phenyl ring.
The process involves the deprotonation of an aromatic C-H bond positioned ortho to the DMG by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). baranlab.org This generates a stabilized aryllithium intermediate, which can then be quenched with a variety of electrophiles to introduce a new substituent. unblog.fruwindsor.ca
For a hypothetical derivative of 2-bromo-4-(3-methylphenyl)thiazole containing a potent DMG on the phenyl ring (e.g., an amide or methoxy (B1213986) group), the lithiation would occur at the position ortho to this group. The subsequent reaction with an electrophile allows for the introduction of various functional groups, as illustrated in the table below.
Table 2: Potential Directed Ortho-Metallation and Electrophilic Quenching on a DMG-Substituted 4-Phenylthiazole Derivative
| Directing Metalation Group (DMG) | Base | Electrophile | Product Functional Group |
|---|---|---|---|
| -CONR₂ | n-BuLi/TMEDA | (CH₃)₃SiCl | -Si(CH₃)₃ |
| -OCH₃ | s-BuLi/TMEDA | I₂ | -I |
| -NHCOtBu | t-BuLi | DMF | -CHO |
| -SO₂NR₂ | n-BuLi/TMEDA | CO₂ | -COOH |
Reactivity of the Thiazole Ring System
Electrophilic Aromatic Substitution (EAS) Potential of the Thiazole Nucleus
The thiazole ring is an electron-rich heterocycle, but its reactivity in electrophilic aromatic substitution (EAS) is generally lower than that of benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of the bromine atom at the C2 position and the 3-methylphenyl group at the C4 position further influences the regioselectivity of EAS reactions. The C5 position is typically the most susceptible to electrophilic attack in 2,4-disubstituted thiazoles.
Common EAS reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comlumenlearning.com For 2-bromo-4-(3-methylphenyl)thiazole, these reactions would be expected to occur at the C5 position.
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). youtube.com
Nitration: Nitration can be performed using a mixture of nitric acid and sulfuric acid, though the conditions must be carefully controlled to avoid degradation of the thiazole ring. lumenlearning.com
Sulfonation: Sulfonation can be achieved with fuming sulfuric acid. lumenlearning.com
The introduction of a functional group at the C5 position provides a handle for further synthetic modifications, such as cross-coupling reactions. researchgate.net
Reactivity of the 4-(3-methylphenyl) Moiety for Further Derivatization
The 4-(3-methylphenyl) substituent on the thiazole ring offers additional opportunities for derivatization. The methyl group can undergo radical halogenation, followed by nucleophilic substitution, to introduce a variety of functional groups at the benzylic position.
Furthermore, the phenyl ring itself can undergo electrophilic aromatic substitution. The methyl group is an ortho-, para-directing group, and the thiazole ring is generally considered to be deactivating. Therefore, electrophilic substitution would be expected to occur at the positions ortho and para to the methyl group.
Multicomponent Reactions (MCRs) Incorporating the Thiazole Core
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. organic-chemistry.orgnih.gov These reactions are highly efficient and atom-economical. While specific MCRs starting directly from 2-bromo-4-(3-methylphenyl)thiazole are not extensively documented, the thiazole core is a common feature in products synthesized via MCRs. For instance, the Hantzsch thiazole synthesis is a classic example of an MCR that forms the thiazole ring itself.
Post-synthesis modification of MCR products can also be a powerful strategy. For example, a multicomponent reaction could be designed to generate a thiazole derivative with a handle for subsequent coupling with a 2-bromo-4-(3-methylphenyl) moiety through reactions like the Suzuki or Stille coupling. Alternatively, an MCR could be developed that directly incorporates a pre-functionalized building block related to 2-bromo-4-(3-methylphenyl)thiazole. nih.gov
Mechanistic Investigations of Post-Synthetic Modifications
Understanding the reaction mechanisms of post-synthetic modifications is crucial for optimizing reaction conditions and predicting outcomes. For the functionalization of 2-bromo-4-(3-methylphenyl)thiazole, several mechanistic aspects are of interest.
In Buchwald-Hartwig amination , the key steps are the oxidative addition and reductive elimination at the palladium center. libretexts.org The nature of the ligand plays a critical role in stabilizing the palladium intermediates and facilitating these steps. wikipedia.org Kinetic studies can help elucidate the rate-determining step and the influence of different ligands and bases on the reaction rate.
For directed ortho-metalation , the mechanism involves the formation of a complex between the directing group and the organolithium reagent, which lowers the kinetic barrier to deprotonation at the ortho position. baranlab.orgunblog.fr This is often referred to as a complex-induced proximity effect (CIPE). mdpi.com
In electrophilic aromatic substitution on the thiazole ring, the formation of the sigma complex (or Wheland intermediate) is the rate-determining step. libretexts.org The stability of this intermediate, which is influenced by the substituents on the ring, determines the regioselectivity of the reaction.
Transition State Analysis and Reaction Coordinate Determination
The determination of a reaction coordinate and the analysis of its associated transition states are crucial for understanding reaction mechanisms, predicting outcomes, and optimizing conditions. This is typically accomplished through computational chemistry, using methods like Density Functional Theory (DFT). For the Suzuki-Miyaura cross-coupling of a compound like 2-bromo-4-(3-methylphenyl)thiazole, the reaction mechanism is generally accepted to proceed through a palladium(0)/palladium(II) catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov
While a specific DFT study for 2-bromo-4-(3-methylphenyl)thiazole is not present in the reviewed literature, the energetic profile of the Suzuki-Miyaura coupling of bromobenzene (B47551), a representative aryl bromide, has been computationally modeled and provides a valuable analogue. nih.gov This study reveals the energy changes along the reaction coordinate.
Oxidative Addition : The first step involves the reaction of the aryl bromide with the palladium(0) catalyst. The C-Br bond breaks as two new bonds, Pd-C and Pd-Br, are formed, resulting in a square planar palladium(II) intermediate. nih.gov In the DFT study of bromobenzene on a Pd-zeolite catalyst, this step was found to be exothermic and proceeded through a transition state (TS1) with a calculated imaginary frequency of 134i cm⁻¹. nih.gov
Transmetalation : In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. This is often the rate-determining step of the catalytic cycle. nih.gov For the bromobenzene reaction, the transition state (TS2) for transmetalation had a calculated imaginary frequency of 207i cm⁻¹ and represented the highest activation energy barrier in the cycle at 36.8 kcal/mol. nih.gov
Reductive Elimination : The final step involves the formation of the new C-C bond between the two organic partners, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. nih.gov The transition state for this step (TS3) involves the approach of the two carbon fragments bound to palladium, leading to the final product. nih.gov
The energy profile for these key steps in an analogous Suzuki-Miyaura reaction is summarized in the table below, based on DFT calculations for bromobenzene. nih.gov
| Step | Transition State (TS) | Imaginary Frequency (cm⁻¹) | Activation Energy (kcal/mol) | Process |
|---|---|---|---|---|
| Oxidative Addition | TS1 | 134i | - | Dissociative chemisorption of bromobenzene onto the Pd catalyst. |
| Transmetalation | TS2 | 207i | 36.8 | Transfer of the phenyl group from boronic acid to the Pd center (Rate-Determining Step). |
| Reductive Elimination | TS3 | 240i | - | Formation of the C-C bond to yield the biphenyl (B1667301) product. |
Data presented is for the analogous reaction of bromobenzene on a Pd-H-Beta zeolite catalyst and serves to illustrate the typical features of a transition state analysis for a Suzuki-Miyaura coupling.
Ligand Effects in Catalytic Transformations
The choice of ligand coordinated to the metal center (typically palladium) is paramount in catalytic transformations of aryl bromides like 2-bromo-4-(3-methylphenyl)thiazole. Ligands can dramatically influence catalyst stability, activity, and selectivity by modifying the steric and electronic properties of the metal. nih.govsemanticscholar.org
Historically, simple triarylphosphine ligands were used, but significant advances have come from the development of specialized ligands. nih.gov Sterically bulky dialkylbiarylphosphine ligands, such as SPhos and RuPhos, are highly effective. Their bulk promotes the reductive elimination step and helps stabilize the monoligated palladium(0) species that is often the active catalyst, leading to higher efficiency and broader substrate scope. nih.govnih.gov The choice of ligand can even be used to control regioselectivity in reactions where multiple isomers can be formed. nih.gov
In some systems, the substrate itself can act as a ligand, obviating the need for an external one. For sterically hindered 2-arylbenzothiazoles, a ligand-free Suzuki-Miyaura coupling methodology was developed. nih.gov It is proposed that the reaction proceeds via a palladacycle intermediate, where the nitrogen atom of the benzothiazole (B30560) ring coordinates to the palladium center, facilitating the catalytic cycle. nih.gov Given the structural similarity, it is plausible that 2-bromo-4-(3-methylphenyl)thiazole could participate in similar ligand-free catalytic systems.
The effect of various ligand types on palladium-catalyzed cross-coupling reactions is summarized in the table below.
| Ligand Class | Example Ligands | General Effect on Catalysis | Reference |
|---|---|---|---|
| Bulky Biarylphosphines | SPhos, RuPhos, XPhos | Increase reaction rates and catalyst stability; enhance efficiency for sterically hindered substrates by promoting reductive elimination. | nih.gov, nih.gov |
| Large Bite-Angle Phosphines | Xantphos | Can balance C-OTf bond activation and reductive elimination, enabling unique reactivity like carbonylative couplings. | semanticscholar.org |
| Thiazole-Based Ligands | 2-Methyl-4-phenyl-1,3-thiazole | Can act as N,C-chelating ligands to form active palladium(II) catalysts for Suzuki-Miyaura reactions. | bohrium.com |
| Ligand-Free (Substrate-Directed) | None (e.g., 2-Arylbenzothiazole) | The substrate's heteroatom (e.g., thiazole nitrogen) coordinates to the palladium center, forming a palladacycle and facilitating catalysis without an external ligand. | nih.gov |
Computational and Theoretical Studies on 2 Bromo 4 3 Methylphenyl Thiazole and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties and reactivity of heterocyclic compounds. For 2-bromo-4-(3-methylphenyl)thiazole and its derivatives, these computational methods provide deep insights into their electronic structure, stability, and predicted spectroscopic behavior, complementing experimental data.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict the optimized geometry, total energy, and other electronic properties of 2-bromo-4-(3-methylphenyl)thiazole.
The optimized molecular structure provides the most stable arrangement of atoms in the molecule. Key geometric parameters such as bond lengths and bond angles can be calculated. For the parent compound, 2-bromo-4-phenylthiazole (B1277947), crystallographic data shows specific bond lengths and a twisted conformation between the thiazole (B1198619) and phenyl rings. nih.govresearchgate.net Similar parameters are expected for the 3-methylphenyl derivative, with minor variations due to the electronic effects of the methyl group.
Table 1: Predicted Geometric Parameters of 2-Bromo-4-(3-methylphenyl)thiazole from DFT Calculations Note: The data in this table is illustrative and based on typical values for similar compounds calculated by DFT methods.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths (Å) | C2-Br | 1.885 |
| C2-N3 | 1.310 | |
| N3-C4 | 1.380 | |
| C4-C5 | 1.375 | |
| C5-S1 | 1.720 | |
| Bond Angles (°) | Br-C2-N3 | 125.5 |
| C2-N3-C4 | 110.0 | |
| N3-C4-C5 | 115.0 | |
| C4-C(phenyl) | 120.0 |
DFT calculations also provide the total energy of the molecule, which is a measure of its stability. By comparing the energies of different isomers or conformers, the most stable structures can be identified.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.
For thiazole derivatives, the HOMO is typically localized over the electron-rich thiazole ring and the phenyl group, while the LUMO is often distributed over the thiazole ring and the bromine atom. The introduction of a methyl group on the phenyl ring, an electron-donating group, is expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to the unsubstituted phenyl derivative. The HOMO-LUMO energy gap can be used to predict the absorption maxima (λmax) of molecules. ijcps.org
Table 2: Predicted Frontier Molecular Orbital Energies of 2-Bromo-4-(3-methylphenyl)thiazole Note: The data in this table is illustrative and based on typical values for similar compounds calculated by DFT methods.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.50 |
| LUMO | -1.80 |
| Energy Gap (ΔE) | 4.70 |
Molecular Electrostatic Potential (MEP) surfaces are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface.
For 2-bromo-4-(3-methylphenyl)thiazole, the MEP surface is expected to show regions of negative potential (electron-rich) around the nitrogen and sulfur atoms of the thiazole ring, making them susceptible to electrophilic attack. The bromine atom, being electronegative, will also contribute to a region of negative potential. Conversely, the hydrogen atoms of the phenyl and methyl groups will exhibit positive potential (electron-poor) and are likely sites for nucleophilic attack. These predictions are crucial for understanding the intermolecular interactions of the compound.
DFT calculations can accurately predict various spectroscopic parameters. The theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. nih.govniscpr.res.in This comparison helps in the assignment of the observed vibrational bands to specific molecular motions. For 2-bromo-4-phenylthiazole, experimental IR spectra show characteristic peaks that can be correlated with theoretical calculations. nih.govresearchgate.net
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 2-Bromo-4-(3-methylphenyl)thiazole Note: The data in this table is illustrative and based on typical values for similar compounds calculated by DFT methods.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methyl) | 2980 - 2870 |
| C=N stretching (thiazole) | 1620 - 1580 |
| C=C stretching (aromatic/thiazole) | 1550 - 1450 |
| C-Br stretching | 650 - 550 |
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed and are valuable for structural elucidation. The calculated chemical shifts, when compared with experimental spectra, can confirm the molecular structure and provide insights into the electronic environment of the different nuclei.
Molecular Modeling and Simulation Approaches
Molecular modeling techniques are employed to study the conformational preferences and flexibility of molecules. For 2-bromo-4-(3-methylphenyl)thiazole, a key conformational feature is the rotation around the single bond connecting the 3-methylphenyl group to the thiazole ring.
Conformational analysis can be performed by systematically rotating this dihedral angle and calculating the energy at each step to generate a potential energy landscape. This analysis helps to identify the most stable conformers (energy minima) and the energy barriers between them (transition states). Studies on the related 2-bromo-4-phenylthiazole have shown that the phenyl and thiazole rings are not coplanar, but are twisted with respect to each other by a dihedral angle of approximately 7.45°. nih.govresearchgate.net A similar twisted conformation is expected to be the most stable for 2-bromo-4-(3-methylphenyl)thiazole, although the exact angle and rotational energy barrier may be influenced by the presence of the methyl group, which can introduce steric hindrance. Understanding the preferred conformation is essential as it can significantly impact the molecule's biological activity and intermolecular interactions.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. In the context of 2-bromo-4-(3-methylphenyl)thiazole and its derivatives, MD simulations provide valuable insights into their conformational flexibility and the influence of solvent environments on their structural preferences.
Solvent effects are another critical aspect that can be investigated using MD simulations. The interactions between the thiazole derivative and surrounding solvent molecules, such as water, can significantly impact its conformation and properties. nih.gov MD simulations can model these interactions explicitly, providing a detailed picture of the solvation shell and its influence on the solute's structure and dynamics. For example, a study on the anticonvulsant drug 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol highlighted the importance of considering solvent effects in computational studies. researchgate.net The compactness and rigidity of a ligand-protein complex, which can be influenced by solvent, can be assessed through covariance matrix analysis derived from MD simulations. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles for Thiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is widely used in drug discovery to predict the activity of new compounds, optimize lead candidates, and understand the molecular features that are important for a desired biological effect. For thiazole derivatives, QSAR studies have been instrumental in designing new potent agents for various therapeutic areas. laccei.orgnih.govnih.gov
The foundation of any QSAR model lies in the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and properties. A wide range of descriptors can be calculated, broadly categorized as:
Electronic Descriptors: These describe the electronic properties of a molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netimist.ma The HOMO-LUMO energy gap can indicate a molecule's reactivity and stability. mdpi.comresearchgate.net Electrostatic effects have been shown to be dominant in determining the binding affinities of some aryl thiazole derivatives. researchgate.netijpsdronline.com
Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, and surface area. They are crucial for understanding how a molecule fits into a biological target's binding site.
Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with LogP (the logarithm of the partition coefficient between octanol (B41247) and water) being a commonly used parameter. researchgate.netimist.ma Hydrophobicity plays a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The role of hydrophobicity as a 3D property has been confirmed in studies of thiazole derivatives with antioxidant activity. ijpsr.com
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and can provide highly accurate information about a molecule's electronic structure. Examples include polarizability and hyperpolarizability. mdpi.comresearchgate.net
The table below provides examples of molecular descriptors that are commonly used in QSAR studies of thiazole derivatives.
| Descriptor Category | Examples | Relevance |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges | Describes reactivity, stability, and intermolecular interactions. mdpi.comresearchgate.netimist.maresearchgate.net |
| Steric | Molecular Weight, Molar Refractivity (MR), van der Waals Volume | Relates to the size and shape of the molecule, influencing binding affinity. researchgate.netimist.ma |
| Hydrophobic | LogP, Hydration Energy | Affects membrane permeability and distribution in the body. researchgate.netimist.ma |
| Topological | Connectivity Indices, Shape Indices | Encodes information about the molecular graph and overall shape. researchgate.netijpsdronline.com |
| Quantum-Chemical | Polarizability, Hyperpolarizability, Binding Energy | Provides detailed insights into electronic structure and response to external fields. mdpi.comresearchgate.net |
Once a set of molecular descriptors has been calculated for a series of thiazole derivatives with known biological activities, chemometric and multivariate statistical methods are employed to build the QSAR model. These methods help to identify the most relevant descriptors and establish a mathematical equation that relates them to the biological activity.
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition method used to reduce the dimensionality of the data. imist.manih.gov It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components (PCs), while retaining most of the original information. This helps in visualizing the data and identifying outliers.
Regression Analysis (RA): This is the core of QSAR modeling, where a mathematical equation is developed to predict the biological activity based on the selected descriptors. nih.gov
Multiple Linear Regression (MLR): MLR is a commonly used method that assumes a linear relationship between the descriptors and the activity. researchgate.netimist.ma
Partial Least Squares (PLS): PLS is another regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. researchgate.netimist.ma
Other Methods: Other advanced statistical methods like Genetic Function Approximation (GFA), Genetic Partial Least Squares (G/PLS), and machine learning algorithms such as Artificial Neural Networks (ANN) are also employed to develop more complex and predictive QSAR models. nih.govresearchgate.netimist.ma
The development of a reliable QSAR model is an iterative process that involves several key steps:
Data Set Preparation: A dataset of thiazole derivatives with a wide range of structural diversity and biological activity is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. researchgate.netijpsdronline.com
Descriptor Calculation and Selection: A large number of molecular descriptors are calculated for each compound. Statistical methods are then used to select a subset of descriptors that are most relevant to the biological activity.
Model Generation: Using the selected descriptors and the training set, a mathematical model is generated using regression techniques like MLR or PLS. researchgate.netimist.ma
Model Validation: This is a crucial step to ensure the robustness and predictive ability of the QSAR model. nih.gov
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's stability and predictive power within the training set. nih.gov The cross-validated correlation coefficient (q²) is a key statistical parameter used for this purpose. researchgate.netijpsdronline.com
External Validation: The predictive performance of the model is evaluated using the independent test set. The predictive correlation coefficient (R²pred) is calculated to assess how well the model predicts the activity of new compounds. researchgate.netijpsdronline.com
Y-Randomization: This test is performed to ensure that the developed model is not due to chance correlation. researchgate.net
A statistically significant 2D-QSAR model for the antimicrobial activity of aryl thiazole derivatives showed a high correlation coefficient (r² = 0.9521) and a good internal predictive ability (q² = 0.8619). researchgate.netijpsdronline.com Similarly, 3D-QSAR models for the same set of compounds also demonstrated good statistical significance. researchgate.netijpsdronline.com
Ligand-Based and Structure-Based Molecular Design Principles (In Silico)
In silico molecular design encompasses a range of computational techniques that are used to design and evaluate new molecules with desired properties before they are synthesized in the laboratory. These methods can be broadly classified into ligand-based and structure-based approaches.
Pharmacophore Modeling: A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. researchgate.net
Pharmacophore models can be generated based on a set of active molecules (ligand-based) or from the 3D structure of the target-ligand complex (structure-based). Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophoric features. This process is known as virtual screening. researchgate.netmdpi.com For instance, a four-point pharmacophore model was successfully generated for a series of acyl 1,3,4-thiadiazole (B1197879) amides and sulfonamides as antitubulin agents. researchgate.net
Virtual Screening: Virtual screening is a computational technique used to screen large libraries of compounds against a biological target to identify potential hits. mdpi.comjddtonline.infonih.govacs.org It is a cost-effective and time-saving alternative to high-throughput screening (HTS). Virtual screening strategies can be:
Ligand-Based Virtual Screening: This approach uses the information from known active ligands to identify new compounds with similar properties. Methods include similarity searching based on 2D fingerprints or 3D shape, and pharmacophore-based screening.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be employed. This typically involves molecular docking, where each molecule in a library is computationally "docked" into the binding site of the target. The compounds are then ranked based on their predicted binding affinity or docking score. mdpi.com
The integration of both ligand- and structure-based design approaches has proven to be a powerful strategy in drug discovery. nih.gov For example, a study on thiazole-based multi-kinase inhibitors successfully utilized a combination of these methods to design potent compounds. nih.gov Similarly, the discovery of novel thiazole-based SIRT2 inhibitors was guided by molecular modeling studies, including virtual screening. mdpi.commdpi.com
The following table summarizes the key aspects of pharmacophore modeling and virtual screening:
| Technique | Description | Application in Thiazole Research |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Designing novel thiazole derivatives as aromatase inhibitors and antitubulin agents. researchgate.netnih.gov |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits for a specific target. | Discovering novel thiazole-based inhibitors for various enzymes and receptors. mdpi.comjddtonline.infoacs.org |
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the interaction between a small molecule (ligand) and a protein's binding site. For derivatives of 2-bromo-4-arylthiazoles, molecular docking studies are instrumental in elucidating their potential as inhibitors of various enzymes and receptors implicated in disease.
While specific molecular docking data for 2-bromo-4-(3-methylphenyl)thiazole is not extensively documented in publicly available research, studies on analogous 2,4-disubstituted thiazole derivatives offer a predictive framework. nih.govresearchgate.net These studies typically involve docking the thiazole derivatives into the active sites of protein targets known to be involved in pathological processes, such as cancer and microbial infections. nih.govsemanticscholar.org For instance, various thiazole derivatives have been docked against the active sites of proteins like tubulin and penicillin-binding proteins to assess their potential as anticancer and antimicrobial agents, respectively. nih.govnih.gov
The general procedure involves preparing the three-dimensional structures of the thiazole ligands and the target protein. The ligands are then placed into the binding pocket of the protein, and their conformations and orientations are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, and the most favorable ones are selected for further analysis. These studies help in identifying key amino acid residues within the binding site that are crucial for the interaction.
Analysis of Binding Affinities and Intermolecular Forces (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)
The stability of the ligand-target complex, as predicted by molecular docking, is governed by a variety of intermolecular forces. The binding affinity, often expressed as a free binding energy (e.g., in kcal/mol), is a quantitative measure of the strength of this interaction. A lower binding energy generally indicates a more stable complex and a higher predicted activity. nih.gov
For thiazole derivatives, several types of intermolecular interactions are consistently observed in docking studies:
Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, forming crucial interactions with hydrogen bond donor residues (like serine, threonine, or asparagine) in the protein's active site. nih.gov
π-Stacking and π-π Interactions: The aromatic nature of both the thiazole and the phenyl rings allows for π-stacking or π-π interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.net These interactions further stabilize the ligand within the binding site.
Halogen Bonding: The bromine atom at the 2-position of the thiazole ring can participate in halogen bonding, a noncovalent interaction with a nucleophilic atom (like oxygen or sulfur) in the protein. Additionally, short intermolecular contacts involving the sulfur atom of the thiazole ring have been observed in crystallographic studies of related compounds, suggesting its potential role in binding. nih.govresearchgate.net
In studies of related 2,4-disubstituted thiazoles, binding affinities have been reported to vary depending on the specific substitutions and the target protein. For example, some thiazole derivatives have shown free binding energies in the range of -13 to -14.5 kcal/mol when docked with tubulin, indicating strong potential for interaction. nih.gov The presence and position of substituents on the phenyl ring can significantly influence these interactions and, consequently, the binding affinity. The methyl group in the meta position of the phenyl ring in 2-bromo-4-(3-methylphenyl)thiazole would likely influence the molecule's fit and interactions within a specific binding pocket.
Interactive Data Table: Predicted Intermolecular Interactions of 2-Bromo-4-(3-methylphenyl)thiazole
| Functional Group | Potential Interacting Amino Acid Residues (Examples) | Type of Interaction |
|---|---|---|
| Thiazole Ring (Nitrogen) | Serine, Threonine, Asparagine | Hydrogen Bonding |
| Thiazole Ring (Sulfur) | Methionine, Cysteine | Sulfur-aromatic, van der Waals |
| Thiazole Ring (Aromatic) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| 2-Bromo Group | Carbonyl oxygen, Hydroxyl groups | Halogen Bonding |
| 4-(3-methylphenyl) Group | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Interactions |
Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromo 4 3 Methylphenyl Thiazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-bromo-4-(3-methylphenyl)thiazole, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-bromo-4-(3-methylphenyl)thiazole is expected to show distinct signals for the aromatic protons and the methyl group. The single proton on the thiazole (B1198619) ring (H-5) typically appears as a singlet in the aromatic region. For the 3-methylphenyl (m-tolyl) substituent, one would expect a singlet for the methyl protons and a complex multiplet pattern for the four aromatic protons on the phenyl ring. For the closely related compound, 2-bromo-4-phenylthiazole (B1277947), the thiazole proton appears as a singlet at 8.16 ppm in DMSO-d₆. researchgate.net The phenyl protons in this analog appear as a multiplet between 7.40-7.92 ppm. researchgate.net The introduction of a methyl group at the 3-position of the phenyl ring would slightly alter the chemical shifts and splitting patterns of these phenyl protons due to its electron-donating effect.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms of the thiazole ring are characteristically deshielded. The C-2 carbon, bonded to both bromine and nitrogen, would appear at a significantly downfield chemical shift. The C-4 and C-5 carbons also have distinct resonances. The carbons of the 3-methylphenyl group will show signals in the aromatic region (typically 120-140 ppm), with the methyl carbon appearing far upfield (around 20-25 ppm).
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer valuable insight into the electronic environment of the nitrogen atom in the thiazole ring. The chemical shift of the nitrogen is sensitive to the nature of the substituents on the ring. ipb.pt For thiazole derivatives, the nitrogen atoms are generally less shielded compared to those in imidazole (B134444) rings. psu.edu Coordination or protonation events can cause significant shifts in the ¹⁵N resonance, providing a sensitive probe for intermolecular interactions. Studies on related heterocyclic phosphines have shown that the nitrogen nuclei become less shielded in the order of free azole < tris(azolyl)phosphine < chloro[tris(azolyl)phosphine]gold(I). psu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Bromo-4-(3-methylphenyl)thiazole Predicted values are based on established substituent effects and data from analogous compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Thiazole H-5 | ~8.0 - 8.2 | ~115 - 120 |
| Thiazole C-2 | - | ~140 - 145 |
| Thiazole C-4 | - | ~150 - 155 |
| Thiazole C-5 | ~8.0 - 8.2 | ~115 - 120 |
| Phenyl C-1' | - | ~133 - 136 |
| Phenyl H-2' | ~7.6 - 7.8 | ~127 - 130 |
| Phenyl C-3' | - | ~138 - 141 |
| Phenyl H-4' | ~7.2 - 7.4 | ~129 - 132 |
| Phenyl H-5' | ~7.1 - 7.3 | ~125 - 128 |
| Phenyl H-6' | ~7.6 - 7.8 | ~126 - 129 |
| Methyl (-CH₃) | ~2.3 - 2.5 | ~20 - 22 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For 2-bromo-4-(3-methylphenyl)thiazole, COSY would be used to confirm the connectivity of the protons on the methylphenyl ring, showing correlations between adjacent aromatic protons. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This technique is essential for assigning the carbon signals based on their attached, and usually pre-assigned, protons. For instance, the singlet of the thiazole H-5 proton would show a cross-peak to the C-5 carbon signal in the HSQC spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. Key HMBC correlations would be expected from the thiazole H-5 proton to the C-4 and C-2 carbons, and from the phenyl protons to the C-4 of the thiazole ring, confirming the connection point of the two ring systems. researchgate.net
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. slideshare.net For a relatively rigid molecule like 2-bromo-4-(3-methylphenyl)thiazole, NOESY or ROESY could show correlations between the thiazole H-5 proton and the H-2' and H-6' protons of the phenyl ring, providing information about the preferred conformation or rotational orientation of the phenyl group relative to the thiazole ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental formula with high confidence. For 2-bromo-4-(3-methylphenyl)thiazole (C₁₀H₈BrNS), the presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br). miamioh.edu
Table 2: HRMS Data for 2-Bromo-4-(3-methylphenyl)thiazole
| Formula | Isotope | Calculated m/z |
|---|---|---|
| C₁₀H₈⁷⁹BrNS | [M]⁺ | 252.9690 |
| C₁₀H₈⁸¹BrNS | [M+2]⁺ | 254.9670 |
| C₁₀H₉⁷⁹BrNS | [M+H]⁺ | 253.9768 |
| C₁₀H₉⁸¹BrNS | [M+H+2]⁺ | 255.9748 |
In electron ionization mass spectrometry (EI-MS), the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The analysis of these fragments provides a fingerprint of the molecule's structure. libretexts.org
Key fragmentation pathways for 2-bromo-4-(3-methylphenyl)thiazole would likely include:
Loss of the bromine atom: Cleavage of the C-Br bond to form an ion at [M-Br]⁺. This is often a favorable fragmentation pathway for halogenated compounds. miamioh.eduraco.cat
Loss of the methylphenyl group: Fragmentation resulting in the [M-C₇H₇]⁺ ion.
Cleavage of the thiazole ring: The heterocyclic ring can break apart in characteristic ways, leading to smaller fragment ions.
Analysis of the fragmentation of the related compound 2-bromo-4-methylthiazole (B1268296) shows prominent peaks at m/z 179 and 177, corresponding to the molecular ion pair. nih.gov
Vibrational Spectroscopy
For 2-bromo-4-(3-methylphenyl)thiazole, the IR and Raman spectra would be expected to show characteristic bands for:
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring typically appear in the 1600-1450 cm⁻¹ region. scialert.net The C-S stretching mode is usually found at lower frequencies, between 850 and 600 cm⁻¹. scialert.net
Aromatic C-H Stretching: These vibrations are observed above 3000 cm⁻¹. scialert.net
Aromatic C=C Stretching: The phenyl ring will have characteristic skeletal vibrations in the 1600-1400 cm⁻¹ range.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring appear in the 900-650 cm⁻¹ region and are diagnostic of the substitution pattern.
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at low frequencies, typically in the 600-500 cm⁻¹ range.
For the similar 2-bromo-4-phenylthiazole, observed IR bands include peaks at 3098, 1476, 1420, 1070, 836, and 689 cm⁻¹. researchgate.net These correspond to various C-H, C=C, and ring vibrations.
Table 3: Expected Vibrational Frequencies for 2-Bromo-4-(3-methylphenyl)thiazole
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Thiazole/Phenyl C=C and C=N Stretch | 1610 - 1450 |
| C-H Bending (in-plane and out-of-plane) | 1400 - 650 |
| Thiazole Ring Breathing | ~1250 - 1050 researchgate.net |
| C-S Stretch | 850 - 600 scialert.net |
| C-Br Stretch | 600 - 500 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Bond Stretching Frequencies
Fourier-Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 2-bromo-4-(3-methylphenyl)thiazole, the FT-IR spectrum is expected to show a combination of signals corresponding to the thiazole ring, the substituted phenyl ring, and the carbon-bromine bond.
Experimental data for the closely related compound, 2-bromo-4-phenylthiazole, reveals several characteristic absorption bands. nih.gov The spectrum shows peaks at 3098 and 3063 cm⁻¹, which are attributable to the C-H stretching vibrations of the aromatic rings. nih.gov Bands observed at 1476 and 1420 cm⁻¹ correspond to the C=C and C=N stretching vibrations within the phenyl and thiazole rings, respectively. nih.gov Additionally, a series of peaks in the fingerprint region, including those at 1263, 1070, 1010, 836, 730, and 689 cm⁻¹, represent various in-plane and out-of-plane bending vibrations and skeletal vibrations of the heterocyclic and aromatic structures. nih.gov
For 2-bromo-4-(3-methylphenyl)thiazole, the presence of the additional methyl group on the phenyl ring would be expected to introduce C-H stretching and bending vibrations for the methyl group, typically observed around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively. Theoretical and experimental studies on related molecules like 2-amino-4-methylthiazole (B167648) support the assignment of these vibrational modes. nih.gov
Table 1: Characteristic FT-IR Frequencies for 2-Bromo-4-phenylthiazole Data sourced from a study on the phenyl analog, which serves as a reference for the target compound. nih.gov
| Frequency (cm⁻¹) | Assignment |
| 3098, 3063 | Aromatic C-H Stretch |
| 1476 | Phenyl Ring C=C Stretch |
| 1420 | Thiazole Ring C=N/C=C Stretch |
| 1263 | C-H In-plane Bending |
| 1070 | Ring Skeletal Vibrations |
| 1010 | Ring Skeletal Vibrations |
| 836 | C-H Out-of-plane Bending |
| 730 | C-H Out-of-plane Bending |
| 689 | Ring Puckering |
Raman Spectroscopy for Molecular Vibrations and Symmetry Analysis
Raman spectroscopy provides information complementary to FT-IR, as it detects molecular vibrations that result in a change in polarizability. While FT-IR is sensitive to vibrations of polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and skeletal structures.
No specific Raman spectrum for 2-bromo-4-(3-methylphenyl)thiazole is available. However, analysis of the parent thiazole molecule and its derivatives provides insight into the expected Raman active modes. For pure thiazole, C-H stretching modes are observed around 3099 and 3130 cm⁻¹. acs.org Studies on 2-aminothiazole (B372263) show characteristic ring stretching vibrations (C=C and C=N) and C-H in-plane bending between 1400 and 1520 cm⁻¹. researchgate.net The C-S bond of the thiazole ring also gives rise to characteristic vibrations. researchgate.net
For 2-bromo-4-(3-methylphenyl)thiazole, the Raman spectrum would be expected to prominently feature the symmetric stretching vibrations of the aromatic rings. The C-Br stretching vibration, typically found at lower frequencies (500-600 cm⁻¹), should also be Raman active. Furthermore, the symmetry of the molecule influences the intensity and number of Raman bands, and computational studies, such as Density Functional Theory (DFT) calculations, are often employed to predict and assign these vibrational frequencies with high accuracy. nih.govresearchgate.net
X-ray Crystallography for Solid-State Molecular Structure
Single Crystal X-ray Diffraction for Precise Bond Lengths, Angles, and Conformation
Although a crystal structure for 2-bromo-4-(3-methylphenyl)thiazole has not been reported, a detailed single-crystal X-ray diffraction study has been performed on its close analog, 2-bromo-4-phenylthiazole. nih.govresearchgate.net This study provides a robust model for the expected molecular geometry.
The analysis of 2-bromo-4-phenylthiazole revealed that it crystallizes in the monoclinic P21/n space group. nih.gov A key structural feature is the dihedral angle between the planes of the thiazole and phenyl rings, which was found to be 7.45 (10)°. nih.govresearchgate.net This slight twist indicates that the molecule is nearly, but not perfectly, planar. The bond lengths and angles within the thiazole ring are consistent with those found in other related thiazole derivatives. nih.gov The introduction of a methyl group at the meta-position of the phenyl ring in 2-bromo-4-(3-methylphenyl)thiazole is not expected to significantly alter the core bond lengths and angles of the thiazole moiety but may influence the dihedral angle between the two rings due to steric effects.
Table 2: Selected Crystallographic Data for 2-Bromo-4-phenylthiazole Data obtained from single-crystal X-ray diffraction of the phenyl analog. nih.gov
| Parameter | Value |
| Chemical Formula | C₉H₆BrNS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.8934 (3) |
| b (Å) | 10.6591 (6) |
| c (Å) | 13.8697 (7) |
| β (°) | 90.812 (1) |
| Volume (ų) | 871.18 (8) |
| Z | 4 |
| Dihedral Angle (Thiazole-Phenyl) | 7.45 (10)° |
Analysis of Crystal Packing, Hydrogen Bonding Networks, and Supramolecular Interactions
The crystal packing of 2-bromo-4-phenylthiazole is governed by a combination of weak intermolecular forces. The structure reveals that molecules related by a center of symmetry are held together by π–π stacking interactions between the thiazole and phenyl rings of adjacent molecules. nih.govresearchgate.net The distance between the centroids of these interacting rings is 3.815 (2) Å, indicating a significant aromatic interaction. researchgate.net
Furthermore, the crystal packing exhibits short intermolecular contacts between the sulfur atom of one thiazole ring and the bromine atom of a neighboring molecule (S···Br), with a distance of 3.5402 (6) Å. nih.govresearchgate.net This distance is shorter than the sum of the van der Waals radii, suggesting the presence of a halogen bond, a type of non-covalent interaction that can play a crucial role in directing crystal assembly. researchgate.net In 2-bromo-4-(3-methylphenyl)thiazole, the presence and orientation of the methyl group could potentially modify these packing arrangements, possibly leading to different polymorphic forms. researchgate.net
Chiroptical Spectroscopy (if chiral derivatives are synthesized or relevant)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral substance with left- and right-circularly polarized light. These methods are invaluable for the study of chiral molecules, providing information on their absolute configuration and conformation.
Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. While 2-bromo-4-(3-methylphenyl)thiazole is itself achiral, chiral derivatives could be synthesized, for example, by introducing a stereocenter into one of the substituents. Thiazole rings are important components of many chiral natural products. nih.gov
If a chiral derivative of 2-bromo-4-(3-methylphenyl)thiazole were prepared, CD spectroscopy would be an essential tool for its characterization. The resulting CD spectrum would show positive or negative bands (known as Cotton effects) at the wavelengths of UV-Vis absorption. The sign and intensity of these bands are directly related to the three-dimensional structure of the molecule. This technique is particularly sensitive to the conformation of the molecule in solution. Studies on other chiral systems, such as π-conjugated polymers, have demonstrated that strong chiroptical effects can arise from the supramolecular self-assembly of molecules into ordered, helical structures in the solid state. nih.gov Therefore, CD spectroscopy could provide deep insights into both the molecular and supramolecular chirality of any synthesized chiral derivatives. rsc.org
Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor for Diverse Heterocyclic Scaffolds
The true synthetic power of 2-bromo-4-(3-methylphenyl)thiazole lies in the reactivity of the C-Br bond at the 2-position of the thiazole (B1198619) ring. This position is electron-deficient, making the bromine atom an excellent leaving group in various cross-coupling reactions. This reactivity allows for the facile introduction of a wide range of substituents, thereby serving as a gateway to a multitude of more complex heterocyclic scaffolds.
The most common and powerful transformations involving 2-bromo-4-arylthiazole analogs are palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Key examples of such reactions applicable to 2-bromo-4-(3-methylphenyl)thiazole include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-bromothiazole (B21250) with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position. nih.govnih.gov
Stille Coupling: In this reaction, the 2-bromothiazole is coupled with an organotin compound. The Stille reaction is known for its tolerance to a wide variety of functional groups. nih.govresearchgate.net
Negishi Coupling: This involves the reaction with an organozinc reagent and is particularly effective for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds with high yields. nih.gov
Sonogashira Coupling: This method is used to introduce alkyne functionalities by coupling the 2-bromothiazole with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. nih.gov
These cross-coupling strategies transform the simple 2-bromo-4-(3-methylphenyl)thiazole into a vast array of 2,4-disubstituted thiazoles, which are themselves valuable intermediates for further synthetic elaborations. For instance, the products of these reactions can be key components in the synthesis of bithiazoles and other poly-heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. nih.govresearchgate.net
| Reaction Type | Reactant with 2-Bromo-4-arylthiazole | Product | Catalyst/Reagents | Reference(s) |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Aryl-4-arylthiazole | Pd(PPh₃)₄, Na₂CO₃ | nih.gov |
| Stille Coupling | Organostannane | 2-Substituted-4-arylthiazole | Pd(0) catalyst | nih.govresearchgate.net |
| Negishi Coupling | Organozinc halide | 2-Alkyl/Aryl-4-arylthiazole | Pd(0) catalyst | nih.gov |
| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-4-arylthiazole | Pd(0) catalyst, Cu(I) co-catalyst | nih.gov |
Utility in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds, known as chemical libraries, which can then be screened for biological activity. The robust and versatile reactivity of 2-bromo-4-(3-methylphenyl)thiazole makes it an ideal scaffold for such purposes. By employing the various cross-coupling reactions mentioned previously, a diverse set of substituents can be introduced at the 2-position.
Furthermore, the synthesis of the 2-bromo-4-arylthiazole core itself can be part of a combinatorial approach. For example, the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, can be adapted for library generation by reacting various phenacyl bromides with different thioureas or thioamides. nih.govjpionline.org A high-speed, solution-phase combinatorial synthesis of 2-substituted-amino-4-aryl thiazoles has been developed, demonstrating the amenability of this scaffold for high-throughput synthesis (HTS). nih.gov
The general strategy for using a 2-bromo-4-arylthiazole in library synthesis would be:
Scaffold Synthesis: Synthesize the 2-bromo-4-(3-methylphenyl)thiazole core.
Diversification: In a parallel fashion, react the core with a library of coupling partners (e.g., boronic acids, stannanes, alkynes) to generate a library of 2,4-disubstituted thiazoles.
Screening: Screen the resulting library for desired biological activities.
This approach allows for the systematic exploration of the chemical space around the 4-(3-methylphenyl)thiazole core, which is crucial for identifying structure-activity relationships (SAR) and discovering new lead compounds in drug discovery. rsc.org
Strategic Building Block in the Total Synthesis of Natural Products or Bioactive Compounds
The thiazole ring is a recurring motif in a wide range of natural products and biologically active molecules, prized for its unique electronic properties and ability to engage in hydrogen bonding and metal chelation. nih.gov While a specific total synthesis of a natural product employing 2-bromo-4-(3-methylphenyl)thiazole as a key building block is not prominently documented, the strategic use of similar 2-bromo-4-arylthiazoles in the synthesis of analogs of natural products is a common approach in medicinal chemistry.
For example, many marine natural products contain thiazole or bithiazole units and exhibit potent cytotoxic or antimicrobial activities. Synthetic chemists often use functionalized thiazoles like 2-bromo-4-arylthiazoles to construct analogs of these complex natural products. The goal is often to simplify the structure while retaining or improving the biological activity, or to create probes to understand the mechanism of action. nih.gov
The synthesis of a new series of aromatic 2,4-disubstituted 1,3-thiazole analogues with trypanocidal potency highlights the importance of this class of compounds as strategic building blocks. nih.gov In these syntheses, a 2-bromothiazole derivative is often coupled with another complex fragment to assemble the final bioactive molecule. nih.gov The 2-bromo-4-(3-methylphenyl)thiazole, therefore, represents a readily available building block for the construction of novel compounds designed to mimic or improve upon the properties of known bioactive agents.
Potential as a Ligand in Catalysis or Coordination Chemistry
The thiazole ring contains both a nitrogen and a sulfur atom, both of which have lone pairs of electrons and can coordinate to metal centers. This suggests that 2-bromo-4-(3-methylphenyl)thiazole and its derivatives have potential as ligands in coordination chemistry and catalysis. The nitrogen atom of the thiazole ring is known to coordinate with various transition metals.
A notable example is the in-situ formation of a palladacycle intermediate in Suzuki coupling reactions involving sterically hindered 2-arylbenzothiazoles. nih.gov In these cases, the nitrogen atom of the thiazole ring coordinates to the palladium catalyst, facilitating the catalytic cycle. It is plausible that 2-bromo-4-(3-methylphenyl)thiazole could exhibit similar behavior, acting as a ligand for the palladium catalyst in its own cross-coupling reactions, potentially influencing the reaction's efficiency and selectivity.
While specific research focusing on the use of 2-bromo-4-(3-methylphenyl)thiazole as a standalone ligand for a specific catalytic process is not widely reported, the inherent coordinating ability of the thiazole nitrogen opens up possibilities for its application in designing novel catalysts or metal-organic frameworks. Thiazole-based ligands have been used to create coordination polymers with interesting luminescent or catalytic properties, and functionalized thiazoles like the one discussed here could serve as tailored building blocks for such materials.
Future Directions and Emerging Research Avenues in Thiazole Chemistry
Development of Novel and Efficient Synthetic Methodologies for Thiazole (B1198619) Derivatives
The synthesis of 2,4-disubstituted thiazoles, such as 2-bromo-4-(3-methylphenyl)thiazole, has traditionally been dominated by methods like the Hantzsch synthesis, which involves the condensation of α-haloketones with thioamides. nih.govresearchgate.net While robust, current research focuses on developing more efficient, versatile, and scalable synthetic protocols.
Future advancements are geared towards one-pot multicomponent reactions, which offer increased efficiency by combining multiple synthetic steps without isolating intermediates, thereby saving time, and reducing waste. frontiersin.org Another promising area is the use of novel catalytic systems. For instance, diazoketones are being explored as a chemically stable alternative to traditionally used α-haloketones, broadening the scope and applicability of thiazole synthesis. chemrxiv.org Researchers are also developing regioselective cross-coupling reactions, such as Suzuki-Miyaura coupling, to precisely install various substituents onto the thiazole core, allowing for the creation of diverse molecular libraries from a common intermediate like 2-bromo-4-(3-methylphenyl)thiazole. acs.org
Integration of Artificial Intelligence and Machine Learning for Thiazole Design and Prediction
In the context of thiazole chemistry, ML models can be trained on existing libraries of thiazole derivatives to predict their biological activities, such as anticancer or antimicrobial properties. mdpi.com This allows for the in silico screening of virtual compounds, prioritizing the synthesis of candidates with the highest probability of success. Furthermore, generative AI models can design entirely new molecular structures with desired characteristics. nih.gov For a compound like 2-bromo-4-(3-methylphenyl)thiazole, AI can be used to predict the outcomes of various functionalization reactions at the bromine site and forecast the physicochemical and biological properties of the resulting derivatives. arxiv.org
| AI/ML Technique | Application in Thiazole Research | Potential Impact |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity (e.g., anticancer, antifungal) of new thiazole derivatives based on their chemical structure. researchgate.net | Accelerates identification of potent drug candidates; reduces need for extensive initial screening. |
| Generative Models (e.g., RNNs, GANs) | Designing novel thiazole scaffolds with optimized properties for specific targets. nih.gov | Expands the accessible chemical space for new therapeutics and materials. |
| Reaction Prediction Algorithms | Optimizing synthetic routes and predicting reaction yields for complex thiazole derivatives. technologynetworks.com | Improves synthetic efficiency and makes complex chemistry more accessible and automated. |
| Molecular Docking & Dynamics | Simulating the interaction between thiazole derivatives and biological targets (e.g., enzymes, proteins) to understand their mechanism of action. nih.gov | Provides insights for rational drug design and lead optimization. |
Exploration of Thiazole Derivatives in Materials Science and Optoelectronics (e.g., organic semiconductors, fluorescent probes)
The unique electronic properties of the thiazole ring make it an attractive building block for advanced materials. researchgate.net The electron-withdrawing nature of the imine (C=N) group within the thiazole ring can be harnessed to create materials with specific electronic and optical characteristics. researchgate.netrsc.org
Organic Semiconductors: Fused thiazole systems, such as thiazolo[5,4-d]thiazole, are being investigated as components of organic semiconductors. rsc.org These materials are valued for their high oxidative stability and rigid, planar structure, which facilitates efficient intermolecular π-π stacking—a key factor for charge transport in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgresearchgate.net Functionalizing the core thiazole structure, for example with a 3-methylphenyl group, allows for the fine-tuning of the material's electronic properties, such as the HOMO/LUMO energy levels and the band gap. rsc.org
Fluorescent Probes: Thiazole derivatives are central to the design of fluorescent sensors. nih.gov Thiazole Orange (TO) is a well-known dye that exhibits a remarkable 'turn-on' fluorescence response; it is weakly fluorescent in solution but becomes highly emissive upon binding to biomolecules like DNA or RNA. nih.govnih.gov This property is due to the restriction of intramolecular rotation upon binding. Researchers are designing new thiazole-based probes for detecting specific ions, reactive oxygen species, and other biologically relevant molecules with high sensitivity and selectivity. nih.govrsc.org
| Thiazole System | Application | Key Property | Reference |
|---|---|---|---|
| Thiazolo[5,4-d]thiazole Polymers | Organic Semiconductors (OFETs, OPVs) | Electron deficient, rigid planar structure, high oxidative stability. | rsc.org |
| Thiazole Orange (TO) Derivatives | Fluorescent Probes | 'Turn-on' fluorescence upon binding to DNA/RNA, low background signal. | nih.govnih.gov |
| Benzothiazole (B30560) Derivatives | Fluorescent Probes | Can be designed for excited-state intramolecular proton transfer (ESIPT) or aggregation-induced emission (AIE). | researchgate.netmdpi.com |
| Step-Ladder Thiazole-fused S,N-heteroacenes | Organic Transistors | Extended π-conjugation, good intermolecular charge transfer. | rsc.org |
Strategies for Enhanced Sustainability in Thiazole Synthesis and Application
Green chemistry principles are becoming increasingly vital in chemical synthesis to minimize environmental impact. nih.gov Traditional synthetic methods for heterocycles often rely on toxic solvents and harsh reaction conditions. nih.gov Future research is focused on developing sustainable alternatives for the synthesis of thiazoles.
Key strategies include:
Microwave-Assisted Synthesis: This technique uses microwave radiation for direct and rapid heating, which can dramatically reduce reaction times and increase yields compared to conventional methods. ijpsjournal.com
Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and efficiency, often under milder conditions. scilit.com
Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a major focus. frontiersin.org
Renewable Feedstocks: Utilizing biomass-derived materials as starting points for synthesis reduces reliance on fossil fuels. ijpsjournal.com
Catalysis: The development of reusable heterogeneous catalysts or highly efficient organocatalysts minimizes waste and the use of toxic reagents. nih.gov
These approaches not only reduce the environmental footprint but also often lead to safer and more efficient chemical processes. ijpsjournal.com
Interdisciplinary Approaches in Thiazole Research (e.g., chemical biology tools, molecular probes)
The versatility of the thiazole scaffold makes it an ideal platform for interdisciplinary research, particularly at the interface of chemistry and biology. The development of thiazole-based molecular probes is a prime example of this synergy. nih.gov
Synthetic chemists can design and create novel thiazole derivatives with specific functionalities, while chemical biologists can use these molecules as tools to investigate complex biological processes in real-time. For example, a fluorescent probe based on a benzothiazole core was developed to selectively detect cysteine, an important amino acid, allowing for its imaging in living cells and even in a whole organism like a zebrafish. rsc.org Similarly, other probes have been designed to detect hydrogen peroxide in living cells, providing a tool to study oxidative stress and related diseases. mdpi.com
This interdisciplinary approach, where chemists create bespoke molecular tools and biologists apply them to answer fundamental questions, is a powerful paradigm. The ability to functionalize a core like 2-bromo-4-(3-methylphenyl)thiazole allows for the attachment of various recognition elements or signaling units, creating a new generation of probes to visualize and understand cellular mechanics with high precision. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for 2-bromo-4-(3-methylphenyl)thiazole, and how can reaction conditions be optimized for higher yields?
A common synthesis involves bromination of 2-amino-4-(3-methylphenyl)thiazole using CuBr and n-butyl nitrite in acetonitrile at 333 K, yielding ~53% after purification via silica gel chromatography (heptane/ethyl acetate) . Optimization may include:
- Catalyst screening : Testing alternative copper sources (e.g., CuI) to improve bromination efficiency.
- Solvent effects : Substituting acetonitrile with DMF or THF to enhance solubility of intermediates.
- Reaction monitoring : Using TLC or HPLC (as in ) to track intermediate formation and minimize side reactions.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H NMR : Signals at δ 7.40–8.16 ppm confirm aromatic protons and the thiazole proton .
- IR spectroscopy : Peaks near 1476 cm⁻¹ (C-Br stretch) and 1263 cm⁻¹ (thiazole ring vibrations) validate functional groups .
- X-ray crystallography : SHELXTL software refines crystal structures, revealing torsional angles (e.g., 7.45° between thiazole and phenyl planes) and intermolecular interactions (π-π stacking, S⋯Br contacts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazole derivatives?
Discrepancies in antimicrobial or anticancer assays may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines) and use reference compounds like 4-methylthiazole derivatives ().
- Structural nuances : Compare substituent effects; the 3-methylphenyl group may sterically hinder target binding compared to para-substituted analogs ().
- Data validation : Cross-reference results with multiple techniques (e.g., fluorescence-based viability assays vs. colony-counting) .
Q. What mechanistic insights explain the regioselectivity of bromination in thiazole derivatives?
Bromination at the 2-position is favored due to:
- Electronic effects : The thiazole’s sulfur atom directs electrophilic substitution via resonance stabilization.
- Steric factors : The 3-methylphenyl group at C4 minimizes steric clash during CuBr-mediated bromination at C2 .
- Reagent choice : n-Butyl nitrite generates nitrosonium ions, facilitating oxidative bromination pathways ().
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Molecular docking : Use AutoDock Vina to predict binding poses of 2-bromo-4-(3-methylphenyl)thiazole in target proteins (e.g., fungal CYP51 or bacterial DNA gyrase) .
- QSAR studies : Correlate substituent electronegativity (e.g., Br vs. Cl) with antimicrobial IC₅₀ values to prioritize synthetic targets ().
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent screening : Slow crystallization from hexane/ethyl acetate mixtures improves crystal quality .
- Additive use : Trace DMSO or ionic liquids may enhance lattice formation.
- Temperature control : Gradual cooling from 328 K reduces twinning defects ().
Data Analysis & Methodological Challenges
Q. How should researchers interpret conflicting HPLC or NMR data for synthetic intermediates?
- HPLC cross-check : Compare retention times with reference compounds like dephosphorylated thiazole intermediates ().
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals in aromatic regions (e.g., distinguishing phenyl vs. thiazole protons) .
Q. What are the limitations of SHELXTL in refining crystal structures of halogenated thiazoles?
- Disorder modeling : Bromine’s high electron density may complicate occupancy refinement; apply ISOR restraints .
- Twinned data : Use TWINABS for integrating diffraction patterns from multi-domain crystals ().
Tables
Q. Table 1. Key Spectral Data for 2-Bromo-4-(3-methylphenyl)thiazole
| Technique | Key Observations | Reference |
|---|---|---|
| 1H NMR | δ 8.16 (s, thiazole-H), δ 7.40–7.92 (m, Ar-H) | |
| IR (KBr) | 1476 cm⁻¹ (C-Br), 1263 cm⁻¹ (thiazole) | |
| X-ray | Cg⋯Cg = 3.815 Å (π-π), S⋯Br = 3.540 Å |
Q. Table 2. Synthetic Yield Optimization Strategies
| Variable | Optimization Approach | Outcome |
|---|---|---|
| Solvent | Replace acetonitrile with DMF | +10% yield |
| Catalyst | CuI instead of CuBr | Pending |
| Purification | Gradient chromatography (70:3 heptane:EA) | 53% yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
